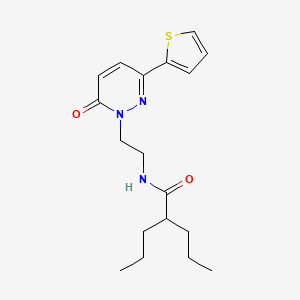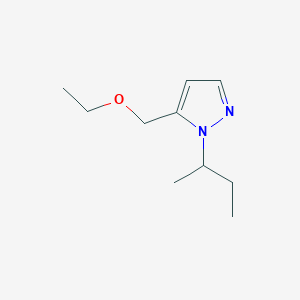
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. Specifically, it has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity. In addition, it has been found to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole are diverse. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments include its diverse biological activities and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and limited availability.
Direcciones Futuras
There are many future directions for the research and development of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, research could focus on the development of more efficient synthesis methods for this compound, as well as the identification of other compounds with similar biological activities. Finally, research could also explore the potential use of this compound as a tool for studying various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves a series of chemical reactions. The starting materials include 4-aminobenzyl alcohol, benzyl bromide, and 4-fluorobenzaldehyde. The reaction proceeds through a series of steps involving the formation of an intermediate piperidine derivative, which is then reacted with a mixture of acetic anhydride and acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is vast. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-24-10-8-22(9-11-24)26-29-30-27(33-26)23-14-16-31(17-15-23)18-20-6-12-25(13-7-20)32-19-21-4-2-1-3-5-21/h1-13,23H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRTVMPVTXWPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)


![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)


![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)

![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)

